Ethyl 4-(methylsulfonyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(methylsulfonyl)-3-oxobutanoate is an organic compound with a molecular formula of C7H12O5S. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. The compound features an ester functional group, a ketone group, and a sulfone group, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(methylsulfonyl)-3-oxobutanoate can be synthesized through several methods. One common route involves the reaction of ethyl acetoacetate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylsulfonyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(methylsulfonyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester or ketone groups.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(methylsulfonyl)-3-oxobutanoate depends on its specific application. In general, the compound can act as a substrate for various chemical reactions due to its reactive functional groups. The ester and ketone groups can participate in nucleophilic addition or substitution reactions, while the sulfone group can undergo oxidation or reduction.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(methylthio)-3-oxobutanoate: Similar structure but with a thioether group instead of a sulfone group.
Ethyl 4-(methylsulfinyl)-3-oxobutanoate: Contains a sulfoxide group instead of a sulfone group.
Ethyl 4-(methylsulfonyl)-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
Ethyl 4-(methylsulfonyl)-3-oxobutanoate is unique due to the presence of both a sulfone group and a ketone group, which provides a distinct reactivity profile. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl 4-(methylsulfonyl)-3-oxobutanoate, with the molecular formula CHOS, is an organic compound that has garnered attention for its diverse applications in medicinal chemistry and agrochemical synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and research findings.
Overview of this compound
This compound is characterized by the presence of a sulfone group, a ketone group, and an ester functional group. These features contribute to its reactivity and utility in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its ability to act as a substrate in enzyme-catalyzed reactions. The compound can undergo various transformations due to its functional groups:
- Nucleophilic Substitution : The ester group can react with nucleophiles, leading to the formation of different derivatives.
- Oxidation and Reduction : The ketone can be reduced to an alcohol, while the sulfone can be oxidized or reduced to form sulfoxides or sulfones.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related methylsulfonylnitrobenzoates have shown their ability to inhibit cancer cell growth through modulation of signaling pathways associated with apoptosis .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC (µM) | Mechanism of Action |
---|---|---|---|
Methylsulfonylnitrobenzoate | A549 (Lung) | 11.20 | Apoptosis induction |
Sulfonylnitrophenylthiazoles | Various | 8.00 | Thyroid hormone receptor inhibition |
This compound | TBD | TBD | TBD |
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer treatment .
Case Studies
-
Study on Anticancer Activity :
A recent study explored the anticancer effects of sulfonylnitrophenylthiazoles related to this compound. The compounds were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The most effective compound exhibited an IC value of 8 µM against breast cancer cells . -
Mechanistic Insights :
Another investigation focused on the mechanism by which this compound affects cellular pathways. The study found that the compound could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Properties
IUPAC Name |
ethyl 4-methylsulfonyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S/c1-3-12-7(9)4-6(8)5-13(2,10)11/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNNOQJDRBTARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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